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Compound of Interest

Compound Name: Fura-FF AM

Cat. No.: B162723

Introduction

Fura-FF AM is a cell-permeable fluorescent indicator used for the ratiometric measurement of
intracellular calcium concentrations. As the acetoxymethyl (AM) ester form, it can passively
diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM
ester groups, trapping the active Fura-FF indicator in the cytosol.[1][2] Fura-FF is a
difluorinated analog of Fura-2, characterized by a significantly lower binding affinity for calcium.
[1][2][3] This property, along with its negligible sensitivity to magnesium, makes Fura-FF
particularly well-suited for measuring high calcium concentrations, such as those found in
mitochondria or neuronal dendrites during intense stimulation.[1][2][3]

Upon binding to calcium, Fura-FF exhibits a shift in its excitation spectrum, allowing for the
ratiometric determination of calcium levels by measuring fluorescence emission at
approximately 510 nm while alternating excitation between 340 nm (calcium-bound) and 380
nm (calcium-free).[4][5] This ratiometric approach minimizes issues related to uneven dye
loading, cell thickness, and photobleaching, providing more accurate and reliable quantification
of intracellular calcium dynamics.[6][7]

Data Presentation

Table 1: Spectral and Chemical Properties of Fura-FF
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Property Value Reference
Caz*-Bound Excitation ~339 nm [1112]
Ca?*-Free Excitation ~365 nm [1][2]
Emission (Ca2*-Bound) ~507 nm [11[2]
Emission (Ca?*-Free) ~514 nm [1112]
Ratiometric Excitations 340 nm /380 nm [4][5]
Ratiometric Emission ~510 nm [415]
Dissociation Constant (Kd) for
~5.5-10 uM [L1[31[41[8]
Caz*
Solvent for Stock Solution Anhydrous DMSO [415119]
Table 2: Reagent Preparation and Concentrations
Stock Working
Reagent . . Notes
Concentration Concentration
Store stock at -20°C,
. 2-20 puM (4-5 pM .
Fura-FF AM 1-5mMin DMSO protected from light
recommended) )
and moisture.[4][5][10]
A nonionic detergent
) ) used to improve the
Pluronic® F-127 20% (w/v) in DMSO 0.02 - 0.04% .
aqueous solubility of
Fura-FF AM.[4][5]
_ An anion-transporter
) 100 - 200 mM in o
Probenecid 0.5-1mM inhibitor to reduce dye
buffer
leakage from cells.[4]
Hanks' Balanced Salt
Solution (HBSS) or a
Imaging Buffer N/A N/A similar physiological

buffer, free of phenol
red.[4][9]
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Experimental Protocols

This section provides a detailed methodology for loading cells with Fura-FF AM and performing

ratiometric calcium imaging.

l. Reagent Preparation

e Fura-FF AM Stock Solution (1 mM):

o Prepare the stock solution by dissolving Fura-FF AM powder in high-quality, anhydrous
DMSO to a final concentration of 1-5 mM.[4][5][10] For example, add 50 yL of DMSO to a
50 pg vial of Fura-2 AM to get a 1 mM stock.[9]

o Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
Avoid repeated freeze-thaw cycles.[4][5]

e Fura-FF AM Working Solution (5 pM):
o On the day of the experiment, thaw a single aliquot of the Fura-FF AM stock solution.[4]

o Prepare the working solution by diluting the stock solution into a physiological buffer of
your choice (e.g., HHBS) to a final concentration of 2-20 uM. A final concentration of 4-5
MM is recommended for most cell lines.[4][5]

o To aid in dispersion, first mix the Fura-FF AM stock with an equal volume of 20%
Pluronic® F-127 before diluting into the final buffer volume.

o If dye leakage is a concern in your cell type, add Probenecid to the working solution.[4]

Il. Cell Preparation and Loading

o Cell Plating:

o The day before the experiment, plate cells onto #1 glass coverslips or other imaging-
compatible dishes.[9] Ensure cells are adherent and healthy. For non-adherent cells, use
appropriate cell-adhesion coatings like poly-L-lysine.[9][11]

e Dye Loading:
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o Aspirate the culture medium from the cells.
o Add the Fura-FF AM working solution to the cells.

o Incubate the plate at 37°C for 30 to 60 minutes in a dark environment (e.g., a cell
incubator).[4] Note: The optimal incubation time can vary between cell types and may
require empirical determination.[4][9]

e Washing and De-esterification:

o After incubation, remove the loading solution and wash the cells twice with fresh, pre-
warmed physiological buffer to remove any excess extracellular dye.[4][11]

o Add fresh buffer and incubate the cells for an additional 30 minutes at room temperature
or 37°C.[12] This step is crucial to allow for the complete hydrolysis of the AM esters by
intracellular esterases.[12][13]

lll. Ratiometric Calcium Imaging

e Microscope Setup:

o Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope
equipped for ratiometric imaging.

o Use filter sets appropriate for Fura-2/FF, with excitation wavelengths of 340 nm and 380
nm, and an emission filter around 510 nm.[4][5]

e Image Acquisition:

[e]

Focus on the cells using transmitted light.

o

Set the camera gain and exposure to ensure the fluorescence signal at 380 nm is bright
but not saturated, while the signal at 340 nm is well below saturation in resting cells.[9][12]

o

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure
time that provides an adequate signal-to-noise ratio.[9]

o

Acquire a baseline recording of the 340/380 nm fluorescence ratio.
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o Add the desired stimulant and record the changes in fluorescence intensity at both
excitation wavelengths over time.[4]

o Data Analysis:

o The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This
ratio is directly proportional to the intracellular calcium concentration.[7]

Visualizations
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Caption: Mechanism of Fura-FF AM cell loading and activation.
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Experimental Workflow for Fura-FF AM Cell Loading

1. Prepare Fura-FF AM
Stock Solution (1-5 mM in DMSO)

2. Prepare Working Solution 3. Plate Cells on Coverslips
(e.g9., 5 uM in HBSS + Pluronic F-127) (24h prior)

4. Load Cells with Working Solution
(37°C for 30-60 min)

5. Wash Cells Twice
with fresh buffer

6. De-esterification
(30 min incubation)

7. Perform Ratiometric Imaging
(Ex: 340/380nm, Em: 510nm)

8. Analyze Data
(Calculate F340/F380 Ratio)

Click to download full resolution via product page

Caption: Step-by-step workflow for Fura-FF AM experiments.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Weak Fluorescence Signal

- Incomplete hydrolysis of AM
ester.- Low dye concentration.-
Suboptimal loading time or

temperature.

- Ensure a sulfficient de-
esterification period (at least
30 min) after loading.[10][13]-
Empirically determine the
optimal Fura-FF AM
concentration and incubation
time for your cell type.[4][9]-
Check that the stock solution
was properly stored to prevent

degradation.

High Background

Fluorescence

- Incomplete removal of
extracellular dye.- Use of

phenol red-containing medium.

- Perform at least two thorough
washes with fresh buffer after
the loading step.[6]- Use
phenol red-free physiological
buffers for all steps after

loading.[9]

Rapid Signal Loss / Dye

Leakage

- Active transport of the dye
out of the cell via organic anion

transporters.

- Include an anion transporter
inhibitor, such as Probenecid
(0.5-1 mM), in the buffer during
loading and imaging.[4]

Cell Death or Damage
(Phototoxicity)

- Excessive exposure to UV
excitation light.- High dye
concentration causing calcium

buffering.

- Use the lowest possible
excitation light intensity (use
neutral density filters) and
minimize exposure time.[9]-
Reduce the working

concentration of Fura-FF AM.

Inconsistent Calcium Signals

- Uneven dye loading across
cells.- Cells are detaching from

the coverslip.

- Ensure even application of
the loading solution. Use
Pluronic F-127 to improve dye
solubility.[4]- Confirm that cells
are well-adhered before

starting the experiment.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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